2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride
Overview
Description
2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H8BrClO4S and a molecular weight of 315.57 g/mol . It is a derivative of benzene, featuring bromine, methoxy, and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride typically involves the electrophilic aromatic substitution of a benzene derivative. The process begins with the formation of a strongly electrophilic bromine cation, which then forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate undergoes further reactions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of the bromine and sulfonyl chloride groups.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Bromine: For bromination reactions.
Sulfonyl Chloride: For introducing the sulfonyl chloride group.
Nucleophiles: Such as amines for nucleophilic substitution reactions.
Major Products Formed
The major products formed from reactions involving this compound include various substituted benzene derivatives and sulfonamide compounds .
Scientific Research Applications
2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride involves its electrophilic nature, which allows it to react with nucleophiles. The sulfonyl chloride group is particularly reactive, enabling the compound to form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluorobenzenesulfonyl chloride: Similar structure but with a fluorine atom instead of methoxy groups.
2-Methoxybenzenesulfonyl chloride: Lacks the bromine atom and has only one methoxy group.
Uniqueness
2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in specific synthetic and research applications .
Properties
IUPAC Name |
2-bromo-4,5-dimethoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO4S/c1-13-6-3-5(9)8(15(10,11)12)4-7(6)14-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBLMSQDINTCMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407104 | |
Record name | 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51072-64-1 | |
Record name | 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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